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molecular formula C11H12BrF3N2O B8510176 N-(5-bromo-4-(trifluoromethyl)pyridin-2-yl)pivalamide

N-(5-bromo-4-(trifluoromethyl)pyridin-2-yl)pivalamide

Cat. No. B8510176
M. Wt: 325.12 g/mol
InChI Key: QGLUXPFJGYXWQK-UHFFFAOYSA-N
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Patent
US09447101B2

Procedure details

In an ice bath, 29.8 g of pivaloyl chloride (226 mmol) was added dropwise to a solution of compound 5 (50.0 g, 207 mmol) and triethylamine (37.9 mL) in dichloromethane (300.0 mL) within one hour and then stirred for 2 hours until the starting materials disappeared. 150 mL of water was added into the reaction solution and stirred at room temperature for 10 minutes. The organic layer was separated, dried over anhydrous sodium sulfate, concentrated, and separated through a short column with ethyl acetate to give white solid (57.7 g, 85.6%).
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.9 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Yield
85.6%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][C:9]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[C:12]([Br:19])=[CH:11][N:10]=1.C(N(CC)CC)C.O>ClCCl>[Br:19][C:12]1[C:13]([C:15]([F:18])([F:16])[F:17])=[CH:14][C:9]([NH:8][C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
29.8 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC=C(C(=C1)C(F)(F)F)Br
Name
Quantity
37.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours until the starting materials
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
separated through a short column with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 57.7 g
YIELD: PERCENTYIELD 85.6%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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